REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([O:15]C)=[O:14].C[O-].[Na+].CO.Cl>O>[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=2)[S:4][C:3]=1[C:13]([OH:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled under ice-bath
|
Type
|
FILTRATION
|
Details
|
The resultant yellow precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |